molecular formula C14H21NO3 B5699735 1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine

1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine

Cat. No.: B5699735
M. Wt: 251.32 g/mol
InChI Key: RUYINRRBPCYMGY-UHFFFAOYSA-N
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Description

1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4,5-trimethoxybenzyl)pyrrolidine is 251.15214353 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives

    The compound 1-(3,4,5-trimethoxybenzyl)pyrrolidine has been utilized in the synthesis of various derivatives. For example, the condensation of 3,4,5-trimethoxybenzyl chloride with amines like pyrrolidine leads to the production of corresponding trimethoxybenzyl derivatives. These derivatives have potential applications in central nervous system (CNS) activity studies (Abo-Sier et al., 1977).

  • Complex Formation with Metals

    Compounds containing 1-(3,4,5-trimethoxybenzyl)pyrrolidine have been used in the formation of metal complexes. For instance, scandium, yttrium, and lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand have been synthesized. These complexes are notable for their catalytic properties, particularly in the Z-selective linear dimerization of phenylacetylenes (Ge et al., 2009).

Biological and Chemical Studies

  • Antibacterial Agent Analysis

    The antibacterial agent trimethoprim, which contains the 1-(3,4,5-trimethoxybenzyl)pyrrolidine structure, has been studied extensively. Its immunosuppressive properties and interaction with bacterial enzymes have been a subject of research, providing insights into its mechanism of action and potential therapeutic uses (Ghilchik et al., 1970).

  • Crystal and Molecular Structure Analysis

    Studies on the crystal and molecular structure of trimethoprim have been conducted to understand its interaction with biological receptors. Such research is crucial for the development of new drugs and understanding the binding mechanisms of existing drugs (Koetzle & Williams, 1976).

  • Cocrystal Formation

    Research on the formation of cocrystals involving trimethoprim has been conducted. This is significant in the pharmaceutical industry for the development of drug formulations with improved properties (Ton & Egert, 2015).

  • Synthesis of Chiral Compounds

    The synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, which utilize the 1-(3,4,5-trimethoxybenzyl)pyrrolidine structure, highlights its role in the production of compounds with potential pharmacological applications (Suto et al., 1992).

  • Anti-Tumor Agent Development

    Derivatives of 1-(3,4,5-trimethoxybenzyl)pyrrolidine have been investigated for their potential as anti-tumor agents. Certain derivatives have shown activity against human cancer cell lines, indicating their potential in cancer treatment (Jurd, 1996).

Properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-8-11(10-15-6-4-5-7-15)9-13(17-2)14(12)18-3/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYINRRBPCYMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.